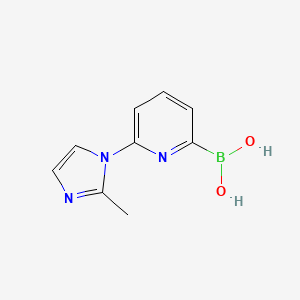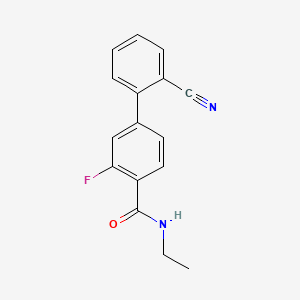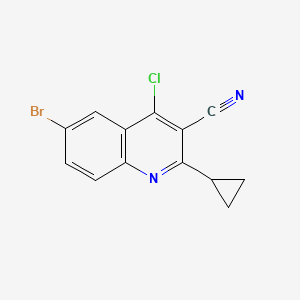
Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” is a chemical compound with the molecular formula C14H25NO4 . It is used in laboratory settings and is often involved in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds involves the use of amino acid ionic liquids (AAILs) for organic synthesis . A series of room-temperature ionic liquids were prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
Molecular Structure Analysis
The molecular structure of “Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate” can be analyzed using various spectroscopic methods. For instance, 1H and 13C NMR spectroscopy can be used to determine the chemical shifts of the compound .
Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, it can be used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N,N0-diethylene-N00-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base .
Wissenschaftliche Forschungsanwendungen
Deprotection of Boc Amino Acids
The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group . Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate, being a Boc-protected compound, can be used in the deprotection of Boc amino acids. This process is crucial in organic synthesis .
High-Temperature Reactions
This compound can be used in high-temperature reactions. A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . The ionic liquid demonstrated a catalytic effect and had low viscosity and high thermal stability .
Extraction of Water-Soluble Polar Organic Molecules
The study of this compound extends the possibility for the extraction of water-soluble polar organic molecules using ionic liquids . This can be particularly useful in the field of green chemistry, where ionic liquids are often used as environmentally friendly alternatives to traditional solvents.
Synthesis of Deaza-Analogues
Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate can be used in the synthesis of deaza-analogues of certain compounds . For example, it has been used in the synthesis of deaza-analogues of the bis-indole marine alkaloid topsentin .
Anticancer Research
Some derivatives of this compound have shown moderate activity against certain types of cancer . For instance, compound 9e showed moderate activity against the HOP-92 cell line of the non-small cell lung cancer sub-panel and the SNB-75 cell line of the CNS sub-panel .
Preparation of Room-Temperature Ionic Liquids
This compound can be used in the preparation of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids . These ionic liquids can have various applications in organic synthesis .
Safety and Hazards
The safety data sheet (SDS) for similar compounds indicates that they are hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to handle the compound with care, using appropriate personal protective equipment and working in a well-ventilated area .
Eigenschaften
IUPAC Name |
ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-5-19-11(17)14(8-6-10(16)7-9-14)15-12(18)20-13(2,3)4/h5-9H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASNSLPKHBHJJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(=O)CC1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(tert-butoxycarbonylamino)-4-oxocyclohexanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

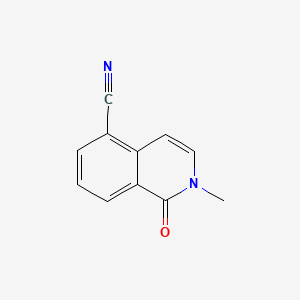
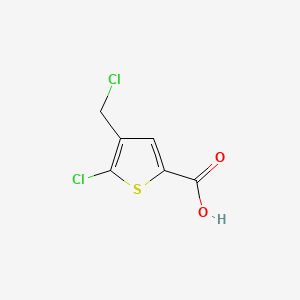
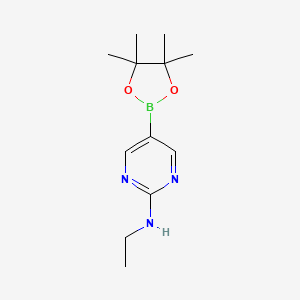
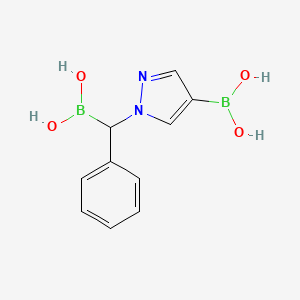
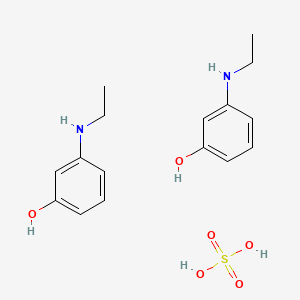

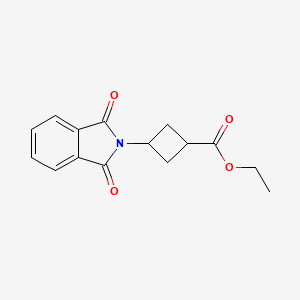
![6-Oxa-2-azaspiro[3.5]nonane](/img/structure/B595181.png)

